molecular formula C5H10N4 B13794874 N'-amino-2,5-dihydropyrrole-1-carboximidamide

N'-amino-2,5-dihydropyrrole-1-carboximidamide

Cat. No.: B13794874
M. Wt: 126.16 g/mol
InChI Key: LBCDTPUGLJBDMI-UHFFFAOYSA-N
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Description

N’-amino-2,5-dihydropyrrole-1-carboximidamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing N’-amino-2,5-dihydropyrrole-1-carboximidamide involves the copper-catalyzed annulation reaction of diazo esters with propargyl amines. This reaction proceeds via the formation of an N-ylide, followed by bond cleavage and recombination . The key features of this protocol include simple operation, readily available starting materials, mild conditions, and high atom economy.

Industrial Production Methods

Industrial production methods for N’-amino-2,5-dihydropyrrole-1-carboximidamide are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and minimizing waste, are likely to be applied in large-scale production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-amino-2,5-dihydropyrrole-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrrole-2,5-dione derivatives, while reduction reactions may produce pyrrolidine derivatives.

Scientific Research Applications

N’-amino-2,5-dihydropyrrole-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-amino-2,5-dihydropyrrole-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-amino-2,5-dihydropyrrole-1-carboximidamide include:

Uniqueness

N’-amino-2,5-dihydropyrrole-1-carboximidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N'-amino-2,5-dihydropyrrole-1-carboximidamide

InChI

InChI=1S/C5H10N4/c6-5(8-7)9-3-1-2-4-9/h1-2H,3-4,7H2,(H2,6,8)

InChI Key

LBCDTPUGLJBDMI-UHFFFAOYSA-N

Isomeric SMILES

C1C=CCN1/C(=N\N)/N

Canonical SMILES

C1C=CCN1C(=NN)N

Origin of Product

United States

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